6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 511239-03-5
Cat. No.: VC8416257
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 511239-03-5 |
|---|---|
| Molecular Formula | C15H17NO2S |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C15H17NO2S/c1-17-12-8-10-5-6-16-15(14-4-3-7-19-14)11(10)9-13(12)18-2/h3-4,7-9,15-16H,5-6H2,1-2H3 |
| Standard InChI Key | GLXRHRXCWKOJAR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC |
| Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=CS3)OC |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline comprises a bicyclic tetrahydroisoquinoline core fused with a thiophene ring. The IUPAC name, 6,7-dimethoxy-2-[3-(pentan-3-yl)-1,2-oxazole-5-carbonyl]-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline, reflects its substitution pattern, with methoxy groups enhancing electron density and the thiophene contributing to hydrophobic interactions . Key structural and physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈N₂O₄S |
| Molecular Weight | 441 Da |
| LogP (Partition Coefficient) | 4.97 |
| Rotatable Bonds | 7 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Polar Surface Area | 65 Ų |
The compound’s hydrophobicity (LogP = 4.97) suggests favorable membrane permeability, a critical attribute for bioavailability in drug design . Its rigid tetrahydroisoquinoline scaffold, supported by four rings, limits conformational flexibility, potentially enhancing target binding specificity.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 6,7-dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically begins with 3,4-dimethoxyphenethylamine, which undergoes cyclization with thiophene-2-carbaldehyde under acidic conditions. A one-pot approach involving Pictet-Spengler cyclization achieves yields exceeding 75%, with purities >99% after chromatographic purification . Key steps include:
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Condensation: Reaction of 3,4-dimethoxyphenethylamine with thiophene-2-carbaldehyde to form an imine intermediate.
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Cyclization: Acid-catalyzed intramolecular cyclization to generate the tetrahydroisoquinoline core.
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Functionalization: Introduction of the oxazole-5-carbonyl group via nucleophilic acyl substitution .
Structural Modifications
Recent efforts have focused on optimizing the tetrahydroisoquinoline scaffold to enhance P-gp inhibition. For instance, substituting the oxazole moiety with bulkier groups like pentan-3-yl improves binding affinity to P-gp’s hydrophobic pockets, as evidenced by a 467.7-fold increase in MDR reversal efficacy compared to baseline analogs .
Biological Activity and Mechanism of Action
P-glycoprotein Inhibition
6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent P-gp inhibitory activity, critical for overcoming chemoresistance in cancers such as esophageal carcinoma (Eca109/VCR cells). Compound 41, a structural analog, demonstrated a reversal fold of 467.7 in vitro, surpassing third-generation inhibitors like tariquidar (TQ) . Mechanistic studies reveal:
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Competitive Binding: The compound occupies P-gp’s drug-binding pocket, preventing efflux of chemotherapeutic agents like vincristine .
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Downregulation of P-gp Expression: Western blot analyses show dose-dependent reduction in P-gp levels, sensitizing cells to apoptosis .
| Supplier | Purity | Quantity | Price (€) |
|---|---|---|---|
| Enamine Ltd | 80% | 1 mg | 71 |
| UORSY | 80% | 20 mg | 106 |
These vendors provide custom synthesis services for bulk quantities, facilitating preclinical research .
Future Directions and Challenges
Clinical Translation
Despite promising in vitro results, advancing this compound to clinical trials requires addressing:
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Toxicity Profiles: Off-target effects on ABC transporters in healthy tissues.
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Formulation Challenges: Poor aqueous solubility (LogP >4) necessitating lipid-based delivery systems.
Analog Development
Ongoing research aims to replace the oxazole group with bioisosteres like thiazoles to improve metabolic stability while retaining P-gp affinity .
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